molecular formula C19H22N2O3S B14932433 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B14932433
M. Wt: 358.5 g/mol
InChI Key: HEUZLSCDYXDLSM-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . This activation leads to the expression of antioxidant and anti-inflammatory genes, providing therapeutic benefits in various diseases.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is unique due to its specific structural features and the presence of the hexahydrocycloocta[b]thiophene ring system

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-24-14-10-7-6-8-12(14)18(23)21-19-16(17(20)22)13-9-4-2-3-5-11-15(13)25-19/h6-8,10H,2-5,9,11H2,1H3,(H2,20,22)(H,21,23)

InChI Key

HEUZLSCDYXDLSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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